N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Description
Properties
Molecular Formula |
C18H15N3O4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-6-5-11(8-14(13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)12-4-3-7-19-10-12/h3-10H,1-2H3,(H,20,22)/b15-9- |
InChI Key |
BICNMJGIQJPMGT-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with nicotinic acid or its derivatives under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Chemical Reactions Analysis
N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound with a thiazolidinone ring and a methoxybenzylidene moiety, possessing the molecular formula C18H15N3O4S2. The presence of the nicotinamide group enhances its potential pharmacological applications because of the biological relevance of nicotinamide derivatives. Interaction studies are crucial for understanding its pharmacodynamics.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Oxo-2-thioxo-thiazolidin | Thiazolidinone ring | Lacks nicotinamide group |
| N-(5-Benzylidene)-thiazolidin | Benzylidene moiety | Simpler structure without methoxy groups |
| N-(5-(4-Methoxy-benzylidene)-thiazolidin | Similar benzylidene structure | Different methoxy substitution pattern |
The uniqueness of this compound lies in its specific combination of methoxy substitutions and the incorporation of a nicotinamide group, which may enhance its biological activity compared to similar compounds.
Potential Applications
This compound has potential applications in several fields:
- Interaction Studies: Interaction studies involving this compound are crucial for understanding its pharmacodynamics. These studies typically focus on:
- Binding affinity to target proteins
- Effects on cellular signaling pathways
- Overall impact on disease pathology
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods may include:
- Condensation reactions
- Cyclization processes
- Amidation reactions
Mechanism of Action
The mechanism of action of N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
4-Fluorobenzylidene Derivative
- Compound : [5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid ().
- Key Differences :
- The benzylidene group is substituted with a fluorine atom at the 4-position instead of methoxy groups.
- The acetic acid side chain replaces the nicotinamide group.
- Biological Impact: Fluorine’s electron-withdrawing nature may reduce electron density on the aromatic ring, altering binding interactions with targets like sterol 14α-demethylase in Trypanosoma cruzi .
Nitrobenzylidene Derivative
- Compound: 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid ().
- Key Differences: A nitro group (strong electron-withdrawing) replaces the methoxy groups. A hexanoic acid chain is present instead of nicotinamide.
- Biological Impact :
Variations in the Thiazolidinone Side Chain
Carboxylic Acid Derivatives
- Examples :
- Key Differences :
- Propionic or butyric acid chains replace the nicotinamide group.
- Biological Impact :
Thiazolo-Pyridine Hybrids
Pharmacological and Physicochemical Comparisons
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Methoxy) : Enhance aromatic interactions with hydrophobic enzyme pockets, improving binding affinity .
- Nicotinamide vs. Carboxylic Acid :
- Hybrid Structures (e.g., Thiazolo-pyridine) : Enable multitarget activity, such as simultaneous inhibition of COX and cancer cell proliferation .
Q & A
Q. What synthetic methodologies are reported for N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide, and how is structural purity validated?
The compound is synthesized via condensation of nicotinamide-functionalized rhodanine derivatives with 3,4-dimethoxybenzaldehyde under reflux conditions. Key steps include:
- Reaction setup : Refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with catalytic sodium acetate.
- Purification : Recrystallization from acetic acid or ethanol, followed by column chromatography.
- Characterization :
Q. What in vitro assays have been utilized to assess the biological activity of this compound?
Initial screening focuses on:
- Antioxidant activity : DPPH radical scavenging assays to evaluate free radical inhibition (IC50 values reported for thiazolidinone derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50 values, with comparisons to normal fibroblast cells (e.g., NIH/3T3) .
- Kinase inhibition : Residual activity assays against protein kinases (e.g., ASK1, JNK3) at 10 µM concentrations, with Ki values calculated via competitive binding .
Advanced Research Questions
Q. How do structural modifications to the benzylidene moiety influence target selectivity and potency?
- Substituent effects : The 3,4-dimethoxy groups enhance electron density, improving binding to hydrophobic kinase pockets (e.g., ASK1). Comparative studies show that halogenation (e.g., Cl, F) at the benzylidene ring increases inhibitory activity against β-catenin/Wnt signaling .
- SAR insights :
- Methoxy groups : Critical for hydrogen bonding with active-site residues (e.g., ASK1 Lys61).
- Thioxo group : Enhances metal chelation (e.g., Zn²⁺ in kinase domains) .
Q. What experimental strategies are recommended to resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Mechanistic studies :
- Western blotting : Verify downstream effects (e.g., β-catenin degradation for Wnt inhibition ).
- Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., ASK1) and confirm on-target effects .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess solubility (LogP <5), permeability (Rule of Five compliance), and CYP450 interactions.
- QSAR modeling : Correlate substituent electronegativity with IC50 values to prioritize synthetic targets .
- Metabolic stability : Microsomal incubation assays (human liver microsomes) to identify metabolic soft spots (e.g., ester hydrolysis) .
Methodological Resources
- Crystallography : SHELX suite for structure refinement (e.g., SHELXL-97 for small-molecule X-ray data ).
- Data interpretation : Use MestReNova for NMR peak integration and Bruker TopSpin for spectral alignment.
- Assay protocols : Follow NIH/3T3 cell culture guidelines (ATCC) and MTT assay standardization (ISO 10993-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
